molecular formula C11H11I B6233108 1-iodo-3-phenylbicyclo[1.1.1]pentane CAS No. 127321-10-2

1-iodo-3-phenylbicyclo[1.1.1]pentane

Cat. No.: B6233108
CAS No.: 127321-10-2
M. Wt: 270.11 g/mol
InChI Key: RAWXHWQESFAKNH-UHFFFAOYSA-N
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Description

1-Iodo-3-phenylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-phenylbicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the reaction of 1,3-diiodobicyclo[1.1.1]pentane with phenylmagnesium bromide under controlled conditions . Another method includes the radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of carbene insertion into the central bond of bicyclo[1.1.0]butanes is another practical and scalable method .

Mechanism of Action

Comparison with Similar Compounds

  • 1,3-Diiodobicyclo[1.1.1]pentane
  • 1-Azido-3-iodobicyclo[1.1.1]pentane
  • 1-Phenylbicyclo[1.1.1]pentane

Uniqueness: 1-Iodo-3-phenylbicyclo[1.1.1]pentane is unique due to the presence of both an iodine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties, making it a versatile compound for various applications .

Biological Activity

1-Iodo-3-phenylbicyclo[1.1.1]pentane is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure, which provides distinct biological activities. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core with an iodine substituent at the 1-position and a phenyl group at the 3-position. This structure contributes to its rigidity and potential as a bioisostere, which can influence its interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Target Interactions : The bicyclo[1.1.1]pentane scaffold allows for increased binding affinity to enzymes and receptors due to its conformational rigidity.
  • Biochemical Pathways : The compound has been shown to affect multiple biochemical pathways, including those involved in inflammatory responses and metabolic processes.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological properties:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits lipoprotein-associated phospholipase A2 (LpPLA2), a target for cardiovascular diseases
Metabolic Stability Improved metabolic stability compared to traditional phenyl analogs
Cellular Assays Exhibited potent activity in cellular assays (HeLa cells IC50: 3.1 nM)
Pharmacokinetics Demonstrated favorable pharmacokinetic profile in vivo with low clearance rates

Case Study 1: LpPLA2 Inhibition

Incorporating the bicyclo[1.1.1]pentane moiety into known LpPLA2 inhibitors demonstrated enhanced potency and improved physicochemical properties compared to their phenyl counterparts. This modification resulted in compounds that maintained high activity while exhibiting better metabolic profiles, suggesting a promising avenue for cardiovascular therapeutics .

Case Study 2: Immune Modulation

Research has highlighted the potential of this compound as an immune modulator through its interaction with indoleamine 2,3-dioxygenase (IDO). The compound's unique structure allowed it to act as an effective inhibitor, enhancing the efficacy of immune checkpoint inhibitors in cancer therapy .

Properties

CAS No.

127321-10-2

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

1-iodo-3-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C11H11I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

RAWXHWQESFAKNH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3

Purity

95

Origin of Product

United States

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